Methyl 5,6,7,8-tetrahydropyrido[4,3-b]pyrazine-7-carboxylate hydrochloride
Overview
Description
Methyl 5,6,7,8-tetrahydropyrido[4,3-b]pyrazine-7-carboxylate hydrochloride is a chemical compound with the molecular formula C9H12ClN3O2 and a molecular weight of 229.66 g/mol . This compound is known for its unique structure, which includes a tetrahydropyrido[4,3-b]pyrazine ring system. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Biochemical Analysis
Biochemical Properties
Methyl 5,6,7,8-tetrahydropyrido[4,3-b]pyrazine-7-carboxylate hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain kinases, which are enzymes that catalyze the transfer of phosphate groups. These interactions can modulate the activity of the kinases, thereby affecting downstream signaling pathways. Additionally, this compound can bind to specific receptors on cell surfaces, altering their conformation and activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound can inhibit cell proliferation by modulating the expression of genes involved in cell cycle regulation. Furthermore, it can affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, influencing their structure and function. This binding can result in the inhibition or activation of enzymes, leading to changes in biochemical pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can exert beneficial effects, such as enhancing cellular function and promoting cell survival. At high doses, it can become toxic, leading to adverse effects such as cell death and tissue damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired effects without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and the levels of key metabolites. For instance, it can modulate the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in the production of ATP and other metabolic intermediates .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments. For example, it can be transported into the mitochondria, where it exerts its effects on mitochondrial function and metabolism .
Subcellular Localization
The subcellular localization of this compound is a key factor in determining its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it can be targeted to the endoplasmic reticulum, where it can affect protein folding and processing .
Preparation Methods
The synthesis of Methyl 5,6,7,8-tetrahydropyrido[4,3-b]py
Properties
IUPAC Name |
methyl 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-7-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2.ClH/c1-14-9(13)7-4-6-8(5-12-7)11-3-2-10-6;/h2-3,7,12H,4-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVMHQFVWUGFJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=NC=CN=C2CN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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